Product packaging for 3-Hydroxy-2,4-dimethylpent-4-enoic acid(Cat. No.:)

3-Hydroxy-2,4-dimethylpent-4-enoic acid

Cat. No.: B13260019
M. Wt: 144.17 g/mol
InChI Key: UPOGRPPNKCXUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Landscape of Branched-Chain Hydroxyenoic Acids

Branched-chain hydroxyenoic acids are a class of organic compounds that are structurally related to branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govnih.gov These amino acids are fundamental building blocks of proteins and play crucial roles in metabolism. nih.gov The catabolism of BCAAs often involves intermediates that are structurally similar to 3-Hydroxy-2,4-dimethylpent-4-enoic acid, featuring branched alkyl chains and hydroxyl groups. nih.govnih.gov

The presence of both a hydroxyl and a carboxylic acid group, along with an alkene moiety, makes these compounds versatile substrates for a variety of chemical transformations. The stereochemistry of the hydroxyl and methyl groups is of particular importance, as it dictates the three-dimensional shape of the molecule and, consequently, its biological activity and utility in asymmetric synthesis. The synthesis of structurally similar compounds, such as (R)-3-hydroxy-4-methylpentanoic acid, has been achieved through methods like aldol (B89426) reactions, which allow for a high degree of stereocontrol. orgsyn.org

Academic Significance as a Chiral Scaffold and Biological Intermediate

The chirality of this compound makes it a valuable potential chiral scaffold. Chiral scaffolds are molecules that can be used as starting materials for the synthesis of more complex, enantiomerically pure compounds. nih.govrsc.org The development of catalytic methods for the efficient synthesis of such important chiral scaffolds is a significant area of research, as these structures are basic building blocks for natural products and pharmaceutical agents. rsc.org The defined stereochemistry of the scaffold can be transferred to the target molecule, which is crucial for its biological function.

In the realm of bioorganic chemistry, intermediates in the biosynthesis of branched-chain amino acids are essential for various biological processes. asm.org For instance, in the insect-pathogenic fungus Metarhizium robertsii, intermediates in BCAA biosynthesis have been found to be indispensable for conidial germination. asm.org While the direct biological role of this compound is not yet extensively documented, its structural similarity to known metabolic intermediates suggests it could play a role in biological pathways or serve as a probe to study these pathways. The catabolism of BCAAs produces various intermediates, and understanding their roles is an active area of research. nih.govresearchgate.netresearchgate.net

Overview of Current Research Trajectories and Gaps for the Compound Class

Current research on branched-chain hydroxyenoic acids and related structures is focused on several key areas. A major trajectory is the development of novel stereoselective synthetic methods to access these molecules with high enantiomeric and diastereomeric purity. This includes the use of asymmetric catalysis and chiral auxiliaries.

Another significant research direction is the exploration of the biological activities of these compounds. Given their relationship to BCAA metabolism, there is considerable interest in their potential roles in metabolic regulation and as signaling molecules. Subtle alterations in BCAA metabolism have been linked to various diseases, making the study of related metabolites particularly relevant. nih.gov

A notable gap in the current research landscape is the limited specific investigation into this compound itself. While the broader class of compounds is receiving attention, detailed studies on the synthesis, properties, and applications of this particular molecule are scarce. Future research will likely focus on elucidating its specific biological functions and exploring its potential as a chiral building block in the synthesis of complex natural products and pharmaceuticals. The development of efficient and scalable synthetic routes to access this compound in enantiomerically pure forms will be a critical first step in enabling these future investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B13260019 3-Hydroxy-2,4-dimethylpent-4-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-hydroxy-2,4-dimethylpent-4-enoic acid

InChI

InChI=1S/C7H12O3/c1-4(2)6(8)5(3)7(9)10/h5-6,8H,1H2,2-3H3,(H,9,10)

InChI Key

UPOGRPPNKCXUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=C)C)O)C(=O)O

Origin of Product

United States

Stereochemical Complexity and Enantiomeric Purity in Research

Analysis of Stereogenic Centers and Configurational Isomerism

The structure of 3-Hydroxy-2,4-dimethylpent-4-enoic acid contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the pentanoic acid backbone.

C2: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), a carboxylic acid group (-COOH), and the rest of the carbon chain (-CH(OH)C(CH3)=CH2).

C3: This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), the C2 part of the chain (-CH(CH3)COOH), and the C4/C5 part of the chain (-C(CH3)=CH2).

According to the Le Bel-van't Hoff rule, the maximum number of stereoisomers for a molecule is 2^n, where 'n' is the number of stereogenic centers. wikipedia.org For this compound, with n=2, there are a maximum of 2^2 = 4 possible stereoisomers. libretexts.org

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org The relationship between stereoisomers that are not mirror images of each other is described as diastereomeric. libretexts.org In this case, any stereoisomer from one enantiomeric pair is a diastereomer of the stereoisomers in the other pair.

The four configurational isomers can be designated using the Cahn-Ingold-Prelog (R/S) notation:

(2R,3R)-3-Hydroxy-2,4-dimethylpent-4-enoic acid

(2S,3S)-3-Hydroxy-2,4-dimethylpent-4-enoic acid

(2R,3S)-3-Hydroxy-2,4-dimethylpent-4-enoic acid

(2S,3R)-3-Hydroxy-2,4-dimethylpent-4-enoic acid

The relationships between these isomers are summarized in the table below.

IsomerRelationship to (2R,3R)Relationship to (2S,3S)Relationship to (2R,3S)Relationship to (2S,3R)
(2R,3R) IdenticalEnantiomerDiastereomerDiastereomer
(2S,3S) EnantiomerIdenticalDiastereomerDiastereomer
(2R,3S) DiastereomerDiastereomerIdenticalEnantiomer
(2S,3R) DiastereomerDiastereomerEnantiomerIdentical

Methodologies for Stereochemical Assignment and Elucidation

Determining the precise three-dimensional structure of each stereoisomer requires sophisticated analytical techniques. The relative configuration between the C2 and C3 centers can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, while the absolute configuration can be definitively assigned using single-crystal X-ray diffraction.

While enantiomers possess identical physical properties and thus have indistinguishable NMR spectra in an achiral solvent, diastereomers have different physical properties and will exhibit distinct NMR spectra. researchgate.net Therefore, NMR can be used to differentiate the syn diastereomeric pair ((2R,3S) and (2S,3R)) from the anti diastereomeric pair ((2R,3R) and (2S,3S)).

Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining relative stereochemistry. A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. By analyzing the through-space correlations, the spatial relationship between substituents on the stereogenic centers can be determined.

For the diastereomers of this compound, a key distinction would be the spatial proximity between the proton at C2 (H2) and the proton at C3 (H3).

In the anti isomers ((2R,3R) and (2S,3S)), the H2 and H3 protons are on opposite faces of the molecule in a staggered conformation, leading to a weaker NOE signal.

In the syn isomers ((2R,3S) and (2S,3R)), the H2 and H3 protons are on the same face, resulting in a stronger NOE signal.

The following table presents hypothetical NOESY correlations that would allow for the differentiation of the syn and anti diastereomers.

Proton PairExpected NOE Intensity in anti IsomerExpected NOE Intensity in syn IsomerRationale
H2 ↔ H3WeakStrongH2 and H3 are closer in space in the syn conformation.
C2-CH₃ ↔ H3StrongWeakThe C2-methyl group and H3 are closer in space in the anti conformation.
H2 ↔ C3-OHVariableVariableDepends on the rotational conformation of the hydroxyl group.

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a high-quality single crystal of the compound. The analysis provides a detailed three-dimensional map of the electron density in the molecule, revealing the precise spatial arrangement of every atom.

The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. nih.gov For organic molecules composed primarily of light atoms (C, H, O), this effect is small but measurable, particularly when using a copper X-ray source. nih.gov The data collected allows for the calculation of the Flack parameter, which provides a statistical measure of the correctness of the assigned stereochemistry. A Flack parameter value close to zero confirms that the assigned absolute configuration is correct. nih.gov

A significant challenge for a relatively small and flexible molecule like this compound can be obtaining crystals suitable for X-ray diffraction. nih.gov Chiral carboxylic acids can sometimes be difficult to crystallize. researchgate.net If the compound itself does not crystallize well, a common strategy is to derivatize it with a chiral auxiliary of known absolute configuration or to form a co-crystal with another molecule, which can facilitate the growth of high-quality crystals. nih.gov

Impact of Stereochemistry on Biochemical Recognition and Reactivity

The distinct three-dimensional shapes of stereoisomers are of paramount importance in biological systems. Enzymes, receptors, and other biological macromolecules are themselves chiral, which allows them to differentiate between the stereoisomers of a substrate or ligand. libretexts.org This stereospecificity is often compared to the way a hand (a chiral object) fits into a glove (its chiral counterpart). libretexts.org

Consequently, the different stereoisomers of this compound would be expected to exhibit different biological activities. The precise arrangement of the carboxylic acid, hydroxyl, methyl, and vinyl groups would dictate how each isomer interacts with a specific protein binding site. One enantiomer might bind perfectly and elicit a desired biological response, while its mirror image might not fit, rendering it inactive. youtube.com In some cases, the "wrong" enantiomer can even bind to a different receptor and cause unintended or adverse effects.

The reactivity of chiral molecules can also be influenced by their stereochemistry, particularly in reactions involving other chiral entities like catalysts or enzymes. The spatial orientation of the functional groups in each isomer affects their accessibility to reagents. For example, in an enzyme-catalyzed reaction, the active site will orient the substrate in a specific way, leading to a reaction at a particular face of the molecule. This means that two different stereoisomers could react at different rates or even lead to different products in a chiral environment. slideshare.net

Chemical Synthesis and Advanced Synthetic Strategies

Development of Stereoselective Total Synthesis Approaches

Stereoselective synthesis is paramount in modern organic chemistry for producing compounds with defined stereochemistry. For a molecule like 3-Hydroxy-2,4-dimethylpent-4-enoic acid, which contains chiral centers, controlling the spatial arrangement of atoms is critical. The following sections detail established and powerful methodologies that are applicable to the stereocontrolled synthesis of this target molecule.

The Sharpless Asymmetric Dihydroxylation (SAD) is a Nobel Prize-winning method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgmdpi.com The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product. wikipedia.org

For the synthesis of a molecule like this compound, a plausible precursor would be 2,4-dimethylpenta-2,4-dienoic acid or its ester. The SAD reaction is highly site-selective, typically reacting with the most electron-rich double bond. wikipedia.org By performing a dihydroxylation on the terminal double bond of such a precursor, one could install the hydroxyl group at the C4 position and a new hydroxyl at the C5 position (which would later be removed or transformed). The inherent chirality of the ligand would control the stereochemistry at the C4 center.

The general mechanism involves the formation of a complex between osmium tetroxoxide and the chiral ligand, which then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate. wikipedia.org This intermediate is then hydrolyzed to release the chiral diol, and the osmium catalyst is regenerated by the co-oxidant to complete the catalytic cycle. wikipedia.org This powerful tool has been widely applied in the total synthesis of numerous complex natural products. mdpi.comnih.gov

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org One of the most robust and widely used classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsantiago-lab.com These are typically derived from readily available chiral amino acids and can be used to direct stereoselective alkylation and aldol (B89426) reactions with high predictability and efficiency. wikipedia.orgsantiago-lab.com

In a hypothetical synthesis of this compound, an Evans oxazolidinone could be acylated with propanoic acid to form an N-propionyl imide. This imide can be selectively deprotonated to form a Z-enolate, which is directed by the bulky substituent on the auxiliary. santiago-lab.com This stereodefined enolate can then react with an aldehyde, such as methacrolein (B123484) (2-methylpropenal), in an aldol reaction.

The stereochemical outcome of the aldol addition is controlled by the chiral auxiliary, which forces the aldehyde to approach the enolate from the less sterically hindered face. This leads to the formation of a syn-aldol adduct with a specific absolute stereochemistry at the newly formed stereocenters (C2 and C3 of the target acid). youtube.com The reaction proceeds through a chair-like six-membered Zimmerman-Traxler transition state, where the substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric strain. youtube.com After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the desired carboxylic acid or a related derivative, and the valuable auxiliary can be recovered for reuse. santiago-lab.comnih.gov

While a direct example for the target molecule is not prominent in the literature, the synthesis of its saturated analog, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, has been achieved via a diastereoselective aldol condensation between a lithium enolate and 2-methylpropanal, demonstrating the feasibility of this bond construction. orgsyn.org

In recent decades, enantioselective organocatalysis has emerged as a third major pillar of asymmetric synthesis, alongside chiral auxiliaries and metal catalysis. Organocatalysis uses small, purely organic molecules to catalyze stereoselective transformations. For a structure like this compound, an organocatalytic aldol reaction could be envisioned. For instance, proline and its derivatives are well-known catalysts for the asymmetric aldol reaction between ketones or aldehydes and another aldehyde, proceeding through an enamine intermediate. This approach could potentially construct the C2-C3 bond with stereocontrol.

Transition metal catalysis also offers a plethora of options. For instance, asymmetric hydrogenation of a precursor containing a double bond and a ketone, or a conjugate addition reaction, could be used to set the stereocenters. Metal-catalyzed reactions often exhibit high turnover numbers and functional group tolerance. For example, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are highly effective for the asymmetric reduction of various functional groups. orgsyn.org

The development of novel synthetic routes often relies on the strategic use of advanced precursors that can be efficiently transformed into the target molecule. For this compound, a potential advanced precursor could be a β-keto ester. Stereoselective reduction of the ketone would yield the desired hydroxy group with controlled stereochemistry. The use of reducing agents paired with chiral ligands, such as those used in Noyori asymmetric hydrogenation, would be a viable strategy.

Another innovative approach could involve a ring-opening reaction of a suitable lactone or epoxide precursor. For example, a substituted β-lactone could undergo regioselective ring-opening with an organometallic reagent to install the necessary carbon framework and functional groups.

Exploration of Chemical Transformations and Derivatization

The functional groups present in this compound—a carboxylic acid, a secondary alcohol, and a terminal alkene—allow for a wide range of chemical transformations. These modifications can be used to create derivatives for further study or as intermediates in the synthesis of more complex molecules.

Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone. The choice of oxidizing agent would determine the outcome. Mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation would yield the corresponding β-keto acid. Stronger oxidizing agents could potentially lead to cleavage of the carbon-carbon bond. The terminal alkene is also susceptible to oxidation. For example, ozonolysis would cleave the double bond to yield a ketone and formaldehyde, while treatment with peroxy acids would form an epoxide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAH4). The terminal alkene can be reduced to an alkane via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), which would yield 3-hydroxy-2,4-dimethylpentanoic acid. orgsyn.org This transformation would saturate the molecule and remove one of its functional handles. The stereochemistry at C2 and C3 would influence the diastereoselectivity of the hydrogenation if a chiral catalyst were employed.

Esterification: The carboxylic acid functional group can be readily converted into a variety of esters through Fischer esterification (reaction with an alcohol under acidic conditions) or by activation with coupling agents followed by the addition of an alcohol. This is often done to protect the carboxylic acid group during other synthetic steps or to modify the compound's properties.

These transformations can be designed to be highly regioselective (reacting at one specific site in the presence of other functional groups) and stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product).

Investigation of Rearrangement Mechanisms and Isomerization Pathways

The structural framework of this compound, featuring a β-hydroxy acid with vinyl and gem-dimethyl functionalities, suggests the potential for several rearrangement and isomerization pathways under various reaction conditions. While specific studies detailing these transformations for this exact molecule are not extensively documented in publicly available literature, insights can be drawn from the known reactivity of analogous β-hydroxy and unsaturated carboxylic acids.

One potential pathway involves acid- or base-catalyzed dehydration to form a conjugated dienoic acid. Under acidic conditions, protonation of the hydroxyl group followed by elimination of water would be expected to yield a carbocation intermediate. Subsequent elimination of a proton from either the C2 or C5 position could lead to different isomeric dienes. The stability of the resulting conjugated system would likely drive this process.

Isomerization of the double bond from the terminal position (C4-C5) to an internal position is another plausible transformation. This could be facilitated by transition metal catalysts or under acidic or basic conditions, proceeding through intermediates that allow for the migration of the double bond to a thermodynamically more stable internal position.

Furthermore, intramolecular cyclization could occur, particularly under conditions that favor lactonization. Ring-closure between the carboxylic acid and the hydroxyl group could lead to the formation of a δ-lactone. The stereochemistry at C2 and C3 would influence the feasibility and stereochemical outcome of such a cyclization. While cyanide-catalyzed rearrangements have been shown to convert α-hydroxy-β-oxoesters into δ-lactones organic-chemistry.orgchemistryviews.orgresearchgate.net, the direct applicability to this compound would depend on the specific reaction conditions and the molecule's susceptibility to such transformations.

Table 1: Plausible Isomerization and Rearrangement Products of this compound

Starting MaterialConditionsPotential Product(s)Reaction Type
This compoundAcid/Heat2,4-Dimethylpenta-2,4-dienoic acidDehydration
This compoundBase2,4-Dimethylpenta-2,4-dienoic acidDehydration
This compoundTransition Metal Catalyst3-Hydroxy-2,4-dimethylpent-3-enoic acidIsomerization
This compoundAcid/HeatTetrahydro-3,5-dimethyl-2H-pyran-2-oneLactonization

It is important to note that the specific outcomes and mechanisms would require detailed experimental investigation. The presence of methyl groups at both the α and γ positions can significantly influence the reactivity and stability of intermediates, potentially favoring certain pathways over others.

Utility as a Precursor in Complex Molecule Construction

While direct applications of this compound as a precursor in the synthesis of complex molecules are not widely reported, its functional groups suggest significant potential as a versatile building block in organic synthesis. The combination of a carboxylic acid, a secondary alcohol, and a vinyl group within a compact framework allows for a variety of chemical transformations.

The carboxylic acid moiety can be converted into esters, amides, or other derivatives, enabling its incorporation into larger molecular scaffolds through standard coupling reactions. The hydroxyl group can serve as a handle for oxidation to a ketone, etherification, or esterification. Furthermore, the stereochemistry of the hydroxyl and the adjacent methyl group at the α-position can be exploited in stereoselective synthesis. For instance, the synthesis of different stereoisomers of a molecule can be achieved through methods like Sharpless asymmetric dihydroxylation followed by a Mitsunobu reaction to invert the stereochemistry at a specific carbon center nih.gov.

The vinyl group is a particularly valuable functionality for carbon-carbon bond formation. It can participate in a range of reactions, including:

Heck reaction: Coupling with aryl or vinyl halides.

Metathesis: Cross-metathesis with other olefins to build more complex unsaturated systems.

Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles.

Hydrogenation: Reduction to the corresponding saturated alkyl chain.

The utility of vinyl-substituted alcohols as building blocks is well-established, providing access to a diverse array of more complex structures rsc.orgnih.gov. The strategic manipulation of the functional groups in this compound could allow for its use in the synthesis of natural products or pharmaceutically active compounds. For example, unsaturated hydroxy fatty acids are a class of lipids with various biological activities, and synthetic routes to these molecules are of significant interest mdpi.com.

Table 2: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

Functional GroupReagent/Reaction TypeProduct FunctionalityPotential Application
Carboxylic AcidSOCl₂, AmineAmidePeptide synthesis, polymer formation
Hydroxyl GroupDess-Martin PeriodinaneKetoneFurther functionalization at C3
Vinyl GroupGrubbs' Catalyst, AlkeneSubstituted AlkeneSynthesis of polyketides, macrolides
Vinyl Groupm-CPBAEpoxideRing-opening with nucleophiles
Entire MoleculeH₂, Pd/C3-Hydroxy-2,4-dimethylpentanoic acidSaturated building block

The development of synthetic strategies that leverage the unique combination of functionalities in this compound could open new avenues for the efficient construction of complex molecular architectures.

Biosynthesis, Metabolic Fates, and Enzymatic Studies

Elucidation of Natural Biosynthetic Pathways in Microorganisms and Plants

The natural biosynthetic pathways for 3-Hydroxy-2,4-dimethylpent-4-enoic acid have not been explicitly detailed in microorganisms or plants. However, its structure strongly suggests a biosynthesis route analogous to that of other polyketides. Polyketides are a diverse class of natural products synthesized by large multifunctional enzymes called polyketide synthases (PKSs). researchgate.netwikipedia.org The biosynthesis of polyketides shares remarkable similarities with fatty acid synthesis. wikipedia.org

In plants, the biosynthesis of terpenoid precursors, which can share initial building blocks with polyketides, involves pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov While these pathways lead to isoprene (B109036) units, the fundamental principles of carbon chain elongation and modification are shared with polyketide synthesis. It is plausible that a hybrid pathway or a dedicated PKS system in certain plant or microbial species could produce this compound.

The likely precursors for the biosynthesis of this branched-chain fatty acid are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. nih.gov The degradation of these amino acids provides short-chain acyl-CoA esters that can serve as starter units for PKS or fatty acid synthase (FAS) machinery. nih.gov For instance, the catabolism of valine yields isobutyryl-CoA, a potential precursor for the dimethylated portion of the target molecule.

Characterization of Key Enzymes Involved in its Formation and Transformation

The formation and transformation of this compound would theoretically be catalyzed by a suite of enzymes, primarily within the PKS family.

Polyketide synthases are central to the biosynthesis of 3-hydroxy acids. nih.gov PKSs are large, modular enzymes that construct polyketides from simple acyl-CoA precursors. researchgate.netgoogle.com The synthesis of a molecule like this compound would likely be carried out by a Type I modular PKS. wikipedia.orgbionity.com These synthases are composed of a series of modules, with each module responsible for one cycle of chain elongation and modification. researchgate.net

A minimal PKS module consists of three core domains:

Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein. wikipedia.orgbionity.com

Acyl Carrier Protein (ACP): Holds the growing polyketide chain as a thioester. wikipedia.orgbionity.com

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing chain and the extender unit, elongating the chain by two carbons. wikipedia.orgbionity.com

To produce a 3-hydroxy acid, a Ketoreductase (KR) domain is essential. This domain reduces the β-keto group formed after the condensation reaction to a hydroxyl group. youtube.com The presence and stereospecificity of the KR domain determine the formation and configuration of the hydroxyl group at the C-3 position. The methyl branches at C-2 and C-4 would likely arise from the incorporation of a methylmalonyl-CoA extender unit and an isobutyryl-CoA starter unit, respectively.

Mechanistic studies of the enzymes involved would focus on the substrate specificity of the AT domains and the catalytic action of the KS and KR domains. The AT domain's specificity dictates which extender units are incorporated, thereby influencing the branching pattern of the final product. For this compound, an AT domain specific for methylmalonyl-CoA would be required for the methyl group at the C-2 position.

The loading module of the PKS would likely have an affinity for a branched-chain starter unit like isobutyryl-CoA to account for the dimethylpent-4-enoic acid backbone. The catalytic mechanism of the KS domain involves a decarboxylative condensation, a key step in chain elongation. wikipedia.org The KR domain's mechanism involves the NADPH-dependent reduction of a carbonyl, and its active site stereochemistry dictates the chirality of the resulting hydroxyl group. youtube.com

In Vitro and In Vivo Enzymatic Activity Assays

To study the enzymes responsible for the biosynthesis of this compound, both in vitro and in vivo assays would be employed.

In vitro assays provide a controlled environment to study the function of individual enzymes. databiotech.co.il Purified PKS domains or modules could be incubated with their predicted substrates (e.g., isobutyryl-CoA, methylmalonyl-CoA, NADPH) and the products analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). purdue.edu Such assays can determine kinetic parameters (K_m, k_cat) and substrate specificity. mdpi.com For example, the activity of a KR domain can be assayed by monitoring the consumption of NADPH spectrophotometrically.

In vivo assays involve studying the enzymatic activity within a living organism. nih.gov This can be achieved by expressing the putative PKS gene cluster in a heterologous host, such as E. coli or Streptomyces, and then analyzing the metabolites produced by the engineered strain. researchgate.net Isotope labeling studies, where the host is fed with labeled precursors (e.g., ¹³C-labeled valine), can be used to trace the incorporation of these precursors into the final product, confirming the biosynthetic pathway. nih.gov

Table 1: Hypothetical Enzymatic Assays for the Biosynthesis of this compound

Assay Type Enzyme/Domain Target Substrates Method of Detection Information Gained
In VitroAcyltransferase (AT)Radiolabeled methylmalonyl-CoA, ACPScintillation countingSubstrate specificity
In VitroKetoreductase (KR)β-ketoacyl-ACP, NADPHSpectrophotometry (NADPH depletion)Catalytic activity, stereospecificity
In VivoFull PKS enzyme¹³C-labeled valine, ¹³C-labeled propionateMass SpectrometryConfirmation of precursor incorporation
In VivoGene knockout studiesN/AMetabolite profiling (GC-MS, LC-MS)Identification of essential genes

This table is interactive and can be sorted by clicking on the headers.

Metabolic Flux Analysis and Biodegradation Pathways in Model Systems

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com MFA could be used to study the production of this compound by tracing the flow of carbon from central metabolism to the final product. By using stable isotope tracers, such as ¹³C-glucose, researchers can map the metabolic pathways and identify potential bottlenecks in production. creative-proteomics.com

The biodegradation of branched-chain fatty acids can be challenging for microorganisms due to the steric hindrance posed by the branches. nih.govresearchgate.net The degradation of fatty acids typically occurs via β-oxidation. wikipedia.org However, the methyl groups in this compound, particularly at the α (C-2) and β (C-3) positions relative to the carboxyl group, could interfere with the standard β-oxidation enzymes. nih.gov In anaerobic environments, consortia of bacteria have been shown to degrade branched fatty acids, often through a combination of β-oxidation and other metabolic routes. nih.govresearchgate.net The presence of a double bond and a hydroxyl group in the target molecule would likely require additional enzymatic steps for its complete degradation, such as isomerization and oxidation.

Biochemical Functions and Molecular Interactions Non Therapeutic

Investigation of Role as a Bioactive Metabolite or Signaling Molecule

There are no available research articles or database entries that identify 3-Hydroxy-2,4-dimethylpent-4-enoic acid as an endogenous metabolite in any organism. Consequently, its potential role as a signaling molecule in biochemical pathways has not been investigated or established. The scientific literature lacks any data on its natural occurrence, biosynthesis, or physiological concentrations, which are prerequisites for understanding its function as a bioactive compound.

Studies on Interactions with Biomolecules (e.g., Enzyme Substrate or Inhibitor Dynamics)

No studies have been published detailing the interactions of this compound with specific biomolecules. There is no information available to suggest that it acts as a substrate or an inhibitor for any characterized enzyme. The dynamics of its potential binding to proteins, nucleic acids, or other cellular components have not been explored.

Design and Synthesis of Molecular Probes for Biochemical Pathway Elucidation

The absence of information on the biochemical relevance of this compound means that the development of molecular probes to investigate its potential pathways has not been a subject of scientific inquiry. The synthesis of labeled derivatives or analogues for the purpose of pathway elucidation has not been reported in the available literature.

Comparative Analysis of Biological Activities Across Structural Analogues

While the biological activities of some simpler, structurally related compounds, such as 4-pentenoic acid, have been investigated in certain contexts, a comparative analysis including this compound is absent from the scientific record. Without data on the biological effects of this compound itself, no such comparative studies can be performed or reported.

Due to the lack of available research data, a data table summarizing research findings cannot be generated.

Cutting Edge Analytical Methodologies in Research

Advanced Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental to isolating 3-Hydroxy-2,4-dimethylpent-4-enoic acid from reaction mixtures and determining its purity, particularly its enantiomeric composition.

Chiral Liquid Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving the enantiomers of this compound and quantifying the enantiomeric excess (e.e.). This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly employed for such separations. The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve baseline resolution between the enantiomeric peaks. While specific application data for this compound is not detailed in available research, the general methodology allows for the accurate determination of enantiomeric purity, which is critical in stereoselective synthesis. researchgate.netscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the detection and quantification of volatile or semi-volatile compounds like this compound, especially in complex biological or environmental matrices. imrpress.com For GC-MS analysis, the carboxylic acid and hydroxyl groups of the molecule typically require derivatization (e.g., silylation or esterification) to increase volatility and thermal stability. jmchemsci.com Following separation on the GC column based on boiling point and polarity, the compound is ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique pattern of fragment ions, acts as a chemical fingerprint for unambiguous identification and can be used for targeted quantification.

Comprehensive Spectroscopic Characterization for Mechanistic and Stereochemical Studies

Spectroscopic methods are essential for elucidating the precise chemical structure, stereochemistry, and electronic properties of this compound and its reaction intermediates.

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Elucidating Reaction Intermediates

Hypothetical ¹H NMR Data for this compound This table is a hypothetical representation based on general chemical shift principles for educational purposes, as specific experimental data was not found in the search results.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃ (at C2) ~1.2 Doublet ~7
H (at C2) ~2.6 Multiplet -
H (at C3) ~4.0 Doublet ~5
OH (at C3) Variable Singlet (broad) -
CH₃ (at C4) ~1.7 Singlet -
H₂ (at C5) ~4.8, ~5.0 Singlet, Singlet -

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can induce fragmentation of the parent ion. Analyzing these fragments provides structural insights and helps confirm the connectivity of the molecule, complementing data from NMR spectroscopy. uni-regensburg.de

Application of X-ray Crystallography for Structural and Stereochemical Definitive Assignments

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a chiral molecule. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of every atom in the molecule can be determined, confirming bond lengths, bond angles, and the absolute configuration of chiral centers. While crystal structure data for the closely related compound 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one exists, specific crystallographic studies for this compound have not been reported in the available literature. nih.gov Such an analysis would be the gold standard for unequivocally assigning its stereochemistry.

Integration of Computational Chemistry and Chemoinformatics for Structural and Reactivity Predictions of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the application of computational chemistry and chemoinformatics specifically to "this compound." While computational methods are widely used to predict the structural and reactivity parameters of various organic molecules, detailed research findings and data tables for this particular compound are not publicly available.

In general, computational chemistry employs quantum mechanical methods, such as Density Functional Theory (DFT), to model the electronic structure of a molecule. These calculations can provide valuable insights into its geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these methods can predict reactivity indices, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, which help in understanding the molecule's chemical behavior.

Chemoinformatics tools are often used in conjunction with computational chemistry to manage and analyze chemical information. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate computed molecular descriptors with experimental activities. However, the development of such models requires a dataset of related compounds with known activities, which does not appear to be available for "this compound."

Due to the absence of specific studies on "this compound," it is not possible to present detailed research findings or generate interactive data tables with predicted structural and reactivity data for this compound. Further experimental and computational research is needed to elucidate the specific chemical properties of this molecule.

Future Prospects and Emerging Research Frontiers

Discovery of Novel Biosynthetic Pathways and Producer Organisms

Currently, there is a notable absence of documented natural sources or established biosynthetic pathways for 3-Hydroxy-2,4-dimethylpent-4-enoic acid in publicly available scientific literature. However, its molecular structure, a substituted C7 carboxylic acid, suggests potential origins from microbial metabolic pathways. Future research endeavors could focus on genome mining and metabolic screening of diverse microorganisms, such as bacteria, fungi, and actinomycetes, which are well-known producers of a vast array of secondary metabolites.

Potential Biosynthetic Precursors and Pathways:

Precursor MoleculePotential Biosynthetic PathwayKey Enzyme Classes
Isovaleryl-CoA and Acetyl-CoAPolyketide Synthase (PKS) or Terpenoid pathway modificationsPKSs, Hydroxylases, Dehydrogenases
3-Hydroxybutyryl-CoAFatty acid biosynthesis modificationAcyl-CoA carboxylases, Hydroxylases
Pyruvate and Acetyl-CoABranched-chain amino acid metabolism offshootsTransaminases, Decarboxylases, Hydroxylases

The identification of a natural producer would be a landmark discovery, paving the way for the elucidation of the enzymatic machinery responsible for its synthesis. This knowledge would be invaluable for developing biotechnological production methods.

Development of Green Chemistry Approaches for Sustainable Synthesis

In the absence of an established biological source, chemical synthesis remains the primary route to obtain this compound. A key future prospect lies in the development of sustainable and environmentally benign synthetic strategies, adhering to the principles of green chemistry.

Current synthetic approaches for structurally similar compounds often rely on multi-step processes involving protecting groups and harsh reagents. Future research could explore:

Biocatalysis: Employing isolated enzymes or whole-cell biocatalysts to perform key transformations with high chemo-, regio-, and stereoselectivity. For instance, engineered hydroxylases could introduce the hydroxyl group at a specific position, and carboxylate reductases could be utilized for selective reductions.

Catalytic Reactions: The use of earth-abundant metal catalysts for key bond-forming reactions, such as aldol (B89426) additions or Grignard-type reactions, under mild conditions.

Renewable Feedstocks: Designing synthetic routes that start from renewable bio-based platform chemicals, such as levulinic acid or furfural (B47365) derivatives, would significantly enhance the sustainability of the process.

Exploitation as a Platform Chemical for Advanced Materials or Agrochemicals (Non-Therapeutic)

The trifunctional nature of this compound makes it a promising candidate as a versatile platform chemical for the synthesis of a wide range of non-therapeutic products.

Advanced Materials: The presence of a polymerizable vinyl group, a reactive carboxylic acid, and a hydroxyl group opens up possibilities for its use as a monomer or cross-linking agent in polymer chemistry. This could lead to the development of novel polyesters, polyethers, or vinyl polymers with tailored properties such as biodegradability, hydrophilicity, and specific mechanical characteristics.

Agrochemicals: The core structure of this compound could serve as a scaffold for the synthesis of new agrochemicals. The carboxylic acid and hydroxyl moieties can be readily modified to generate a library of derivatives for screening as potential herbicides, pesticides, or plant growth regulators. The specific stereochemistry of the molecule could play a crucial role in its biological activity.

Interdisciplinary Research Integrating Synthetic Biology and Chemical Synthesis

A powerful future approach to the production and derivatization of this compound lies at the interface of synthetic biology and chemical synthesis.

Engineered Microorganisms: By identifying the putative biosynthetic genes, synthetic biology tools could be used to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, for the de novo production of the compound from simple sugars. This would involve the design and implementation of novel metabolic pathways.

Chemo-enzymatic Synthesis: A hybrid approach could combine the strengths of both biological and chemical methods. For example, an engineered microorganism could produce a key precursor, which is then converted to the final product or a range of derivatives through efficient and selective chemical catalysis.

This integrated strategy offers the potential for sustainable, scalable, and economically viable production of this compound and its derivatives, thereby enabling their broader investigation and application.

Q & A

Q. What are the optimal storage conditions for 3-Hydroxy-2,4-dimethylpent-4-enoic acid to ensure chemical stability?

Methodological Answer: Store the compound at 2–8°C in a tightly sealed container, protected from light and moisture. Avoid exposure to strong acids/alkalis, oxidizing/reducing agents, and high temperatures, as these conditions may degrade the compound or induce hazardous reactions. Stability under recommended storage has been confirmed via accelerated degradation studies .

Q. Which analytical methods are suitable for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at a flow rate of 1.0 mL/min and detection at 254 nm for purity analysis .
  • Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose-based columns) with isopropanol/hexane mixtures to resolve enantiomers, critical for stereochemical validation .
  • NMR/FTIR : Confirm structural integrity via characteristic peaks (e.g., hydroxyl stretch at ~3400 cm⁻¹ in FTIR; olefinic proton signals in ¹H NMR) .

Advanced Research Questions

Q. How can enantiomeric impurities in synthetic batches of this compound be resolved?

Methodological Answer: Enantioselective synthesis using chiral catalysts (e.g., ruthenium TsDPEN complexes) achieves >95% enantiomeric excess (ee) in hydroxy ketone derivatives, as demonstrated in related cyclopentanone systems. Post-synthesis, chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) can further purify enantiomers .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., tyrosinease inhibitors for comparative studies) .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-hydroxy-2,4-dimethyldecanoic acid) to isolate substituent-specific effects .

Q. What synthetic strategies improve yield in the preparation of this compound derivatives?

Methodological Answer:

  • Protection/Deprotection : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during alkylation steps to prevent side reactions.
  • Catalytic Optimization : Use BF₃·Et₂O or H₂SO₄ in dichloromethane to cyclize precursors (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) with >80% efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing byproduct formation .

Q. How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosinase active site). Prioritize residues with hydrogen-bonding potential (e.g., His263 in tyrosinase) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl group position) with inhibitory activity using Hammett constants or logP values .

Data Contradiction Analysis

Q. Discrepancies observed in the thermal stability of this compound: How to troubleshoot?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis to identify decomposition thresholds. Compare results with literature values for analogs (e.g., 3-hydroxy-2,2,4-trimethylpentanoate esters decompose at >150°C) .
  • Batch Variability Testing : Analyze multiple synthetic batches for purity (via HPLC) and moisture content (Karl Fischer titration), as impurities or residual water may accelerate degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.